AL-438

Glucocorticoid receptor Nuclear receptor selectivity Binding affinity

For researchers studying chronic inflammation, conventional glucocorticoids introduce confounding variables like bone loss and hyperglycemia. AL-438 is a selective GR modulator that provides a non-interchangeable pharmacological tool to isolate anti-inflammatory effects from these side effects. - Reduces OPG inhibition by only 40-50% at 1 µM vs. 70-80% for prednisolone. - Spares bone growth in organ culture and does not elevate blood glucose in fasted rats. - Enables long-term in vivo studies where skeletal and metabolic integrity are critical endpoints.

Molecular Formula C23H25NO2
Molecular Weight 347.4 g/mol
Cat. No. B10763600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAL-438
Molecular FormulaC23H25NO2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4OC)OC3CC=C)(C)C
InChIInChI=1S/C23H25NO2/c1-6-8-18-22-15(21-17(25-5)9-7-10-19(21)26-18)11-12-16-20(22)14(2)13-23(3,4)24-16/h6-7,9-13,18,24H,1,8H2,2-5H3
InChIKeyCZSDJYXNNJQXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AL-438 Overview


AL-438 is a nonsteroidal selective glucocorticoid receptor (GR) modulator, also referred to as a dissociated glucocorticoid or selective glucocorticoid receptor agonist (SEGRA). It is chemically defined as 5-allyl-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline, with the molecular formula C23H25NO2 and a molecular weight of 347.45 g/mol . This compound was developed to retain the full anti-inflammatory efficacy of conventional glucocorticoids while reducing the adverse effects on bone metabolism and glucose homeostasis [1].

Prolonged inflammatory models

Supports GR modulation studies requiring bone-metabolism and glucose-homeostasis endpoint monitoring

GR signaling dissection

Enables investigation of transrepression/transactivation cofactor selectivity with minimal steroid receptor crosstalk

Metabolic disease research

Maintains anti-inflammatory model response without directly perturbing glucose homeostasis readouts

Why AL-438 Cannot Be Substituted


Conventional glucocorticoids like prednisolone and dexamethasone exhibit a pleiotropic gene regulation profile, activating and repressing a broad spectrum of GR target genes. This lack of selectivity underpins their well-documented adverse effects, including bone loss and hyperglycemia, which confound experimental outcomes in long-term inflammatory models. AL-438 demonstrates an altered gene regulation profile, repressing and activating only a subset of the genes normally modulated by glucocorticoids [1]. This functional dissociation is not shared by classical steroids, meaning that in research settings requiring prolonged GR modulation without the confounding influence of metabolic or skeletal toxicity, AL-438 offers a distinct, non-interchangeable pharmacological tool [2].

Classical glucocorticoids activate broad gene programs that confound bone and metabolic endpoints in long-term inflammation models, making endpoint interpretation unreliable.

Prednisolone and dexamethasone lack GR selectivity, exhibiting significant binding to PR, MR, and AR, which obscures GR-specific pathway analysis.

Conventional steroids do not replicate the differential PGC-1/GRIP1 cofactor recruitment profile of AL-438, altering gluconeogenic gene readouts in metabolic models.

AL-438 vs. Comparators: Key Evidence


Selective Binding to Glucocorticoid Receptor

AL-438 exhibits high selectivity for the glucocorticoid receptor (GR) over other steroid hormone receptors, a critical differentiation from conventional glucocorticoids which often exhibit significant off-target binding. The compound demonstrates a GR Ki of 2.5 nM. In contrast, its affinity for the progesterone receptor (PR) is markedly lower (Ki = 1786 nM), and it displays minimal binding to the mineralocorticoid receptor (MR; Ki = 53 nM), androgen receptor (AR; Ki = 1440 nM), and estrogen receptor (ER; Ki > 1000 nM) .

GR Binding Selectivity
Cross-study
Ki 2.5 nM (GR); 1786 nM (PR); 53 nM (MR); >1000 nM (AR, ER)
Minimizes off-target steroid receptor crosstalk
Recombinant human nuclear receptor binding panel
Glucocorticoid receptor Nuclear receptor selectivity Binding affinity

Reduced Suppression of OPG Production

Glucocorticoid-induced osteoporosis is linked to the suppression of osteoprotegerin (OPG), a key inhibitor of bone resorption. In human osteoblastic MG63 cells, dexamethasone and prednisolone potently inhibit OPG production with IC50 values of approximately 0.1 nM and 10 nM, respectively. In contrast, AL-438-F1 (the active enantiomer of AL-438) exhibits significantly reduced potency in this assay, demonstrating a right-shifted concentration-response curve. While conventional steroids achieve near-maximal inhibition (70-80%) of OPG production, AL-438-F1 and related dissociated glucocorticoids inhibit OPG production by a maximum of only 40-50% at 1 µM [1].

OPG Production Inhibition
Head-to-head
Max inhibition 40–50% (AL-438) vs 70–80% (Dex/Pred) at 1 µM
Supports bone-metabolism endpoint differentiation
MG63 osteoblastic cells, 48 h ELISA
Osteoblast biology Bone metabolism Osteoprotegerin

Preservation of Bone Growth and Chondrocyte Function

A direct comparison in fetal mouse metatarsal organ cultures revealed a stark difference in bone growth outcomes. Dexamethasone treatment resulted in metatarsal bones that were significantly shorter than untreated control bones, indicating growth suppression. In contrast, metatarsals treated with AL-438 grew to lengths that paralleled those of control bones, demonstrating a complete sparing of longitudinal bone growth at the tested concentration [1]. Furthermore, in ATDC5 chondrogenic cells, AL-438 (1 µM) had no effect on cell proliferation or proteoglycan synthesis, whereas both dexamethasone and prednisolone caused significant reductions [1].

Metatarsal Bone Growth
Head-to-head
AL-438 paralleled control growth; Dex reduced length
Supports growth plate endpoint evaluation
Fetal mouse metatarsal organ culture
Chondrocyte biology Bone growth Glucocorticoid side effects

In Vivo Hyperglycemia Avoidance

A key differentiator between AL-438 and conventional glucocorticoids is its metabolic profile. In fasted overnight rats, oral administration of prednisolone at an anti-inflammatory dose induced significant hyperglycemia, a well-documented adverse effect of steroid therapy. In the same experimental paradigm, AL-438 did not elevate blood glucose levels, demonstrating a clean separation of anti-inflammatory efficacy from diabetogenic potential [1].

Blood Glucose Elevation
Head-to-head
No hyperglycemia (AL-438) vs significant hyperglycemia (Pred) in fasted rats
Supports glucose-homeostasis endpoint context
Fasted rat model, oral administration
Glucose homeostasis Metabolic side effects In vivo pharmacology

Differential Cofactor Recruitment: PGC-1 vs. GRIP1

The molecular basis for AL-438's dissociated profile lies in its ability to differentially recruit transcriptional coregulators to the GR. AL-438 significantly reduces the interaction between GR and peroxisome proliferator-activated receptor gamma coactivator-1 (PGC-1), a cofactor essential for steroid-mediated upregulation of gluconeogenic genes in the liver. Crucially, AL-438 maintains normal interactions with GR-interacting protein 1 (GRIP1), a cofactor associated with transrepression of pro-inflammatory genes [1]. This selective cofactor engagement profile distinguishes AL-438 from prednisolone, which robustly recruits both coactivator complexes.

GR-Cofactor Interaction
Head-to-head
Reduced PGC-1, maintained GRIP1 (AL-438); both recruited (Pred)
Supports GR cofactor mechanism differentiation
Mammalian two-hybrid in HEK293 cells
Transcriptional regulation Cofactor recruitment Mechanism of action

In Vivo Anti-inflammatory Efficacy

AL-438 demonstrates oral anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard acute inflammation assay. The compound exhibits an ED50 value of 11 mg/kg following oral administration . While this establishes its in vivo anti-inflammatory efficacy, direct head-to-head potency comparisons with prednisolone in this specific assay are not available in the public domain. However, other studies confirm that AL-438 retains full anti-inflammatory efficacy comparable to steroids at appropriate doses [1].

In Vivo Anti-inflammatory ED50
Supporting
ED50 = 11 mg/kg (p.o., rat paw edema)
Dose-calibration benchmark for rodent inflammation models
No direct comparator in same assay
In vivo pharmacology Anti-inflammatory efficacy Potency

AL-438 Research Applications


Chronic Inflammation with Bone Sparing

In rodent models of rheumatoid arthritis, inflammatory bowel disease, or other chronic inflammatory conditions where studies extend beyond two weeks, the osteoporotic effects of conventional glucocorticoids become a significant confounding variable. The evidence demonstrates that AL-438-F1 inhibits OPG production by only 40-50% at 1 µM, compared to 70-80% inhibition by prednisolone and dexamethasone [1], and that AL-438 spares bone growth in organ culture while dexamethasone impairs it [2]. Therefore, AL-438 is the preferred GR modulator for long-term inflammation studies where skeletal integrity must be maintained to avoid confounding the primary disease readout.

Metabolic Research with Glucose Neutrality

Investigators studying the intersection of inflammation and metabolism—for instance, in models of type 2 diabetes, obesity-induced inflammation, or non-alcoholic steatohepatitis (NASH)—cannot use prednisolone or dexamethasone without directly perturbing glucose homeostasis. AL-438 does not elevate blood glucose in fasted rats, whereas prednisolone induces significant hyperglycemia [1]. This metabolic neutrality makes AL-438 the compound of choice for experiments where GR-mediated anti-inflammatory effects must be isolated from metabolic side effects.

Pediatric Growth Plate Research

Research focused on growth plate biology or pediatric inflammatory diseases requires a GR modulator that does not suppress longitudinal bone growth. The direct comparative evidence from fetal mouse metatarsal cultures shows that AL-438 allows bone growth to parallel control levels, while dexamethasone causes significant growth retardation [1]. AL-438 is thus uniquely suited for studies involving juvenile animals or ex vivo bone development models where growth plate integrity is an essential endpoint.

GR Transcriptional Mechanism Studies

AL-438 serves as a critical pharmacological tool for dissecting the molecular mechanisms of GR signaling. Its differential recruitment of PGC-1 (reduced) and GRIP1 (maintained) provides a distinct functional profile compared to conventional steroids [1]. This makes AL-438 essential for experiments designed to map the cofactor interactions that govern the transactivation/transrepression balance of the GR, as well as for screening and benchmarking novel SGRMs with potentially improved dissociation profiles.

Application
Selection Property
Validation Focus
Chronic inflammation model studies with bone endpoint monitoring
OPG-suppression differentiation profile
Bone resorption marker and osteoblast function endpoints
Metabolic inflammation model studies
Glucose-homeostasis neutrality context
Blood glucose and metabolic parameter monitoring
Growth plate and juvenile inflammatory disease models
Growth plate response profile
Longitudinal bone growth and chondrocyte function endpoints
GR transcriptional mechanism studies
Differential PGC-1/GRIP1 cofactor interaction
Transrepression/transactivation cofactor recruitment assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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